4-Bromo-1-ethyl-2-fluorobenzene
Overview
Description
4-Bromo-1-ethyl-2-fluorobenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position, an ethyl group at the first position, and a fluorine atom at the second position. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Mechanism of Action
Target of Action
4-Bromo-1-ethyl-2-fluorobenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are the pi electrons in the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a reaction in which an electrophile replaces a hydrogen atom in an aromatic system . This process involves two steps :
- The pi electrons in the benzene ring attack the electrophile, forming a sigma bond. This results in a positively charged intermediate, known as the arenium ion .
- A base then attacks a hydrogen atom in the arenium ion, causing the electrons in the C-H bond to form a C-C double bond, restoring aromaticity .
Biochemical Pathways
As a benzene derivative, it may participate in reactions involving electrophilic aromatic substitution .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. Given its structure, it may potentially act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1-ethyl-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-ethyl-2-fluorobenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields this compound as the major product .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiols in the presence of a base.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Amino or thiol-substituted benzene derivatives.
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
4-Bromo-1-ethyl-2-fluorobenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the ethyl group.
4-Bromo-2-fluorotoluene: Similar structure but has a methyl group instead of an ethyl group.
4-Bromo-1-ethylbenzene: Similar structure but lacks the fluorine atom.
Uniqueness
4-Bromo-1-ethyl-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with an ethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
4-bromo-1-ethyl-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYFVMRQRVFHOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627234 | |
Record name | 4-Bromo-1-ethyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627463-18-7 | |
Record name | 4-Bromo-1-ethyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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